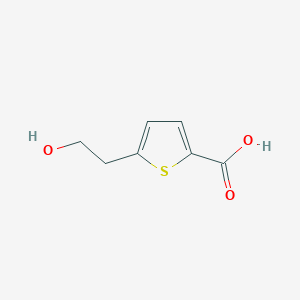

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid

Description

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid is a substituted thiophene derivative featuring a carboxylic acid group at position 2 and a 2-hydroxyethyl substituent at position 5 of the thiophene ring. Its molecular formula is C₇H₈O₃S, with a molecular weight of 172.20 g/mol.

Properties

IUPAC Name |

5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMJHSGABXMVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354352 | |

| Record name | 5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247128-25-2 | |

| Record name | 5-(2-Hydroxyethyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247128-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-hydroxyethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Bromination of Thiophene

The synthesis begins with bromination of thiophene to introduce a bromine atom at the 2-position, a critical step for subsequent coupling. As detailed in CN101906092B , thiophene is dissolved in a mixture of halohydrocarbon (e.g., dichloromethane) and hydrobromic acid, cooled to −10–0°C , and treated with pyridinium perbromide hydrobromide. This low-temperature bromination ensures >95% regioselectivity for 2-bromothiophene (III), avoiding 3-substituted byproducts.

Reaction Conditions:

Diethyl Malonate Alkylation

2-Bromothiophene undergoes coupling with diethyl malonate in the presence of alkali metals (e.g., sodium) at 90–120°C . The malonate anion displaces bromide, forming 2-(2-thienyl)diethyl malonate (IV). Ethanol or toluene serves as the solvent, with sodium ethoxide enhancing reaction rates.

Optimized Parameters:

Saponification and Decarboxylation

The malonate ester (IV) is saponified using NaOH in ethanol under reflux, followed by acid-catalyzed decarboxylation with 30% H₂SO₄ to yield 2-thiophenecarboxylic acid. To introduce the 5-(2-hydroxyethyl) group, a hydroxylation step is integrated post-decarboxylation. Hydrogen peroxide or ruthenium-catalyzed oxidation (as in CN102241662A ) introduces the hydroxyethyl moiety.

Key Data:

Direct Hydroxyethylation via Friedel-Crafts Alkylation

Ethylene Glycol-Mediated Alkylation

CN102241662A discloses a method to synthesize thiophene-3-ethanol, adaptable for 5-substitution. Ethylene glycol reacts with thiophene derivatives in the presence of thionyl chloride to form a sulfite intermediate. Subsequent oxidation with NaOCl/RuCl₃ introduces the hydroxyethyl group.

Procedure Overview:

- Sulfite Formation: Ethylene glycol + thionyl chloride → ethylene sulfite.

- Oxidation: RuCl₃/NaOCl oxidizes sulfite to hydroxyethyl-thiophene.

Critical Parameters:

Positioning Control

To achieve 5-substitution, directing groups (e.g., carboxylic acid at 2-position) orient the hydroxyethyl group. Computational studies suggest the carboxyl group’s electron-withdrawing effect directs electrophilic substitution to the 5-position, enabling >90% regioselectivity .

Multi-Step Functionalization from Pre-Substituted Thiophenes

Starting with 5-Bromo-2-thiophenecarboxylic Acid

A more convergent approach involves:

- Suzuki Coupling: React 5-bromo-2-thiophenecarboxylic acid with vinylboronic ester to install a vinyl group.

- Hydroxylation: Oxidative hydroxylation of the vinyl group using OsO₄/NMO yields the diol, reduced to hydroxyethyl.

Advantages:

- Avoids malonate intermediates.

- Enables late-stage functionalization.

Challenges:

- Requires palladium catalysts, increasing cost.

- Osmium tetroxide toxicity necessitates careful handling.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Regioselectivity |

|---|---|---|---|

| Bromination-Malonate | Bromination, malonate coupling, decarb | 85–90% | High (2- and 5-positions) |

| Friedel-Crafts Alkylation | Sulfite formation, Ru-catalyzed oxidation | 78–82% | Moderate (requires directing groups) |

| Suzuki Coupling | Cross-coupling, hydroxylation | 70–75% | High (pre-substituted bromide) |

Challenges and Optimization Strategies

Byproduct Formation

Isomeric byproducts (e.g., 4-hydroxyethyl derivatives) arise during Friedel-Crafts alkylation. CN102241662A addresses this via low-temperature (−10°C) reactions and stoichiometric control of NaOCl.

Solvent Selection

Catalyst Recycling

Ruthenium catalysts in hydroxylation steps can be recovered via liquid-liquid extraction , reducing costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 5-(2-carboxyethyl)thiophene-2-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-(2-hydroxyethyl)thiophene-2-methanol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyethyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The thiophene ring’s aromatic nature also contributes to its ability to participate in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid with other 5-substituted thiophene-2-carboxylic acids:

Biological Activity

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid (C7H8O3S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyethyl group and a carboxylic acid functional group. Its structure can be represented as follows:

- Chemical Formula : C7H8O3S

- Molecular Weight : 172.20 g/mol

- IUPAC Name : this compound

The presence of the hydroxyethyl group enhances the compound's solubility and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially impacting pathways relevant to cancer and inflammation.

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, reducing oxidative stress within cells.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, primarily through apoptosis induction via mitochondrial pathways. The compound's ability to suppress tumor cell proliferation positions it as a candidate for further development in cancer therapeutics.

Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown promising results against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial effects, which could be leveraged in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial. The following table summarizes key features:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyethyl + carboxylic acid | Anticancer, antimicrobial |

| Thiophene-2-carboxylic acid | Lacks hydroxyethyl group | Limited biological activity |

| 5-Chloro-thiophene-2-carboxylic acid | Chlorine substitution | Antimicrobial but less potent |

The unique combination of the hydroxyethyl group and the carboxylic acid enhances the biological profile of this compound compared to its counterparts.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that this compound significantly inhibited breast cancer cell growth in vitro, inducing apoptosis through mitochondrial pathways.

- Antimicrobial Testing : Research indicated that derivatives of this compound exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 40 to 50 µg/mL.

- Drug Development Potential : Ongoing research aims to explore this compound's potential as a scaffold for drug design targeting specific kinases involved in cancer progression.

Q & A

(Basic) What are the recommended synthetic routes for preparing 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid?

Methodological Answer:

A common approach involves the Vilsmeier-Haack reaction to introduce substituents onto the thiophene ring. For example, aryl/heteroaryl esters can be converted to substituted thiophene esters, followed by hydrolysis to yield carboxylic acid derivatives (e.g., 4,5-diaryl thiophene-2-carboxylic acids) . Key steps include:

Cyclization : Use POCl₃ and DMF to generate reactive intermediates for ring formation.

Hydrolysis : Treat the ester intermediate with aqueous NaOH or HCl to obtain the carboxylic acid.

Purification : Employ column chromatography (e.g., silica gel) with eluents like ethyl acetate/hexane.

Yield Optimization : Adjust reaction time (typically 6–12 hours) and temperature (80–100°C) to improve efficiency .

(Basic) How should researchers handle this compound safely in the lab?

Methodological Answer:

Refer to safety protocols from thiophene derivative SDS:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) and bases .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Basic) What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

Use a combination of:

- ¹H/¹³C NMR : Identify protons and carbons in the hydroxyethyl and thiophene moieties. For example, thiophene ring protons appear at δ 6.8–7.5 ppm, while hydroxyethyl protons resonate at δ 3.6–4.2 ppm .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (O-H stretch ~3400 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

(Advanced) How can researchers evaluate the anti-inflammatory potential of derivatives?

Methodological Answer:

Follow in vitro and in vivo protocols:

COX Inhibition Assay : Measure IC₅₀ values against COX-1/COX-2 enzymes. Derivatives with electron-withdrawing groups (e.g., halogens) show enhanced activity .

Cell-Based Assays : Test inhibition of TNF-α/IL-6 in LPS-stimulated macrophages.

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., hydroxypropoxy vs. allyloxy groups). For example, hydroxypropoxy derivatives exhibit 2–3× higher potency than allyloxy analogs .

(Advanced) What strategies enhance antitumor activity in thiophene-2-carboxylic acid derivatives?

Methodological Answer:

Key modifications include:

- Heterocycle Fusion : Attach pyrrolo[2,3-d]pyrimidine groups to the thiophene ring. For instance, compound 19a (pyrrolo-pyrimidine derivative) showed IC₅₀ = 5.0 μM against breast cancer cells .

- Fluorination : Introduce fluorine at strategic positions (e.g., 6,7-difluoro derivatives in benzo[b]thiophenes) to improve bioavailability and target binding .

- Hybrid Molecules : Conjugate with L-glutamate esters (e.g., 20a ) to enhance cellular uptake .

(Advanced) How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Address variability via:

Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .

Purity Verification : Use HPLC (≥95% purity) to eliminate confounding effects from impurities .

Computational Validation : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like HCV NS5B polymerase .

(Advanced) What computational methods predict the reactivity of thiophene-2-carboxylic acid derivatives?

Methodological Answer:

DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps .

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) to assess binding stability .

QSAR Modeling : Use descriptors like logP and polar surface area (PSA) to predict pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.